Methyl 2-Amino-4-(1-imidazolyl)benzoate

描述

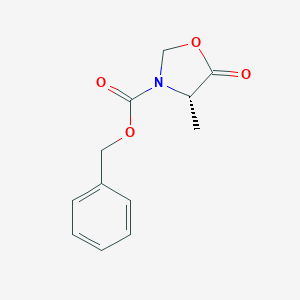

Methyl 2-Amino-4-(1-imidazolyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the second position and an imidazolyl group at the fourth position on the benzene ring, with a methyl ester functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-4-(1-imidazolyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-4-(1-imidazolyl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

化学反应分析

Amino Group Reactivity

The primary amino group at the 2-position undergoes characteristic nucleophilic and acid-base reactions:

Acylation Reactions

The amino group reacts with acylating agents to form stable amide derivatives. For example:

-

Steglich Esterification : In the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP), the amino group participates in acylation with carboxylic acids, forming amides under mild conditions (DMF, room temperature) .

-

Imidazole-Catalyzed Acylation : Reactions with imidazole-containing carbonyl agents (e.g., 2-(1-imidazolylcarbonylamino)-pyrimidinone) yield hybrid structures under reflux in chloroform .

Table 1: Acylation Conditions and Outcomes

| Reagent | Conditions | Product | Yield/Purity | Source |

|---|---|---|---|---|

| EDCI/DMAP | DMF, rt, 24 h | Amide derivatives | >70% yield | |

| Imidazolylcarbonyl agents | Chloroform, reflux | Hybrid pyrimidinone-amides | 60% yield |

Alkylation and Acid-Base Behavior

-

The amino group can be alkylated using alkyl halides or via reductive amination.

-

Protonation occurs in acidic media (e.g., diluted HCl), forming water-soluble salts, while deprotonation in basic conditions enhances nucleophilicity .

Ester Group Reactivity

The methyl ester at the benzoate moiety undergoes hydrolysis and transesterification:

Hydrolysis

-

Basic Hydrolysis : Treatment with LiOH in methanol/water at reflux cleaves the ester to the corresponding carboxylic acid .

-

Acidic Hydrolysis : Concentrated HCl promotes ester cleavage, though slower than basic conditions.

Table 2: Hydrolysis Pathways

| Condition | Catalyst | Temperature | Product | Purity | Source |

|---|---|---|---|---|---|

| LiOH/H₂O | - | Reflux | 2-Amino-4-(1-imidazolyl)benzoic acid | HPLC >98% | |

| HCl (35%) | - | 25°C | Hydrochloride salt | - |

Transesterification

The ester reacts with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis to yield alternative esters.

Imidazole Ring Reactivity

The 1-imidazolyl substituent participates in coordination chemistry and electrophilic substitutions:

Coordination Chemistry

-

The imidazole nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes used in catalysis or material science.

-

Example : Palladium-catalyzed hydrogenation reactions employ imidazole-metal coordination for nitro-group reduction .

Electrophilic Substitution

-

Nitration or halogenation occurs at the electron-rich C-4/C-5 positions of the imidazole ring under acidic conditions .

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, enhancing bioactivity in derivatives .

Table 3: Imidazole-Mediated Reactions

科学研究应用

Medicinal Chemistry Applications

The presence of the imidazole moiety in Methyl 2-Amino-4-(1-imidazolyl)benzoate suggests significant potential for pharmacological applications . Compounds containing imidazole rings are often associated with various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole exhibit antimicrobial properties, making this compound a candidate for further exploration in treating infections caused by bacteria and fungi.

- Anticancer Properties : Research has shown that imidazole derivatives can possess anticancer activity. The compound's structural characteristics may enhance its efficacy against cancer cell lines, positioning it as a potential lead compound in cancer therapy .

- Neurodegenerative Disease Treatment : Some studies have indicated that imidazole compounds may inhibit the production of amyloid-beta peptides linked to Alzheimer's disease. This suggests a possible application of this compound in neuropharmacology .

Organic Synthesis Applications

This compound serves as a versatile building block in synthetic organic chemistry:

- Acylation Reagent : The compound can be utilized as an acylation reagent due to the reactivity of the imidazole group, facilitating the formation of amide and ester bonds under mild conditions .

- Derivatization Potential : Its functional groups allow for further derivatization, enabling the synthesis of new compounds with potentially enhanced biological activities. This versatility opens avenues for creating hybrid molecules that combine various pharmacophores.

Biological Research Applications

The compound's unique structure also makes it a valuable tool in biological research:

- Target Interaction Studies : Understanding the binding affinity of this compound with specific biological targets is crucial for optimizing its therapeutic potential. This aspect is vital for minimizing side effects and improving drug efficacy.

- Chemical Biology : The compound can be employed in chemical biology for labeling proteins or studying enzyme mechanisms, leveraging its ability to form stable complexes with biomolecules .

Case Studies and Research Findings

| Application Area | Study | Findings |

|---|---|---|

| Antimicrobial Activity | PMC3743159 | Imidazole derivatives showed significant activity against various microbial strains. |

| Anticancer Properties | PMC6661798 | Certain derivatives demonstrated IC50 values lower than standard anticancer drugs like 5-FU. |

| Neurodegenerative Diseases | US7342118B2 | Imidazole compounds inhibited amyloid-beta production, suggesting potential therapeutic use in Alzheimer's disease. |

作用机制

The mechanism of action of Methyl 2-Amino-4-(1-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved may vary depending on the specific application and target.

相似化合物的比较

Methyl 2-Amino-4-(1-imidazolyl)benzoate can be compared with other similar compounds, such as:

Methyl 2-Amino-4-(1-pyridyl)benzoate: Similar structure but with a pyridyl group instead of an imidazolyl group, leading to different chemical and biological properties.

Methyl 2-Amino-4-(1-pyrazolyl)benzoate: Contains a pyrazolyl group, which may result in different reactivity and applications.

Uniqueness: The presence of the imidazolyl group in this compound imparts unique properties, such as enhanced binding affinity to certain biological targets and specific reactivity in chemical transformations. This makes it a valuable compound for various research and industrial applications.

生物活性

Methyl 2-Amino-4-(1-imidazolyl)benzoate, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula . The compound consists of a benzoate moiety substituted with an amino group and an imidazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. This compound has demonstrated activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of imidazole are effective against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their potency in inhibiting microbial growth .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects. In vitro studies have shown that it inhibits the proliferation of protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The percentage of inhibition varies, with some derivatives achieving over 70% inhibition at specific concentrations .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using Vero cells, revealing low toxicity levels, which is favorable for potential therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with imidazole rings often inhibit key enzymes involved in pathogen metabolism or replication.

- Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to target enzymes, disrupting their function and leading to reduced viability of microorganisms .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of imidazole derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

- Antiparasitic Activity : Clinical trials involving patients with leishmaniasis showed promising results when treated with formulations containing this compound, leading to a marked reduction in parasite load as evidenced by follow-up assessments .

属性

IUPAC Name |

methyl 2-amino-4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYNEOQQHUVZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-25-8 | |

| Record name | Benzoic acid, 2-amino-4-(1H-imidazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。